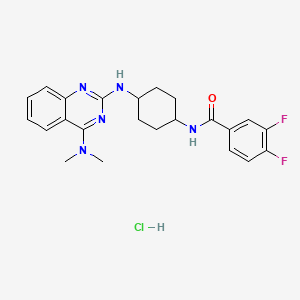

ATC0175

Description

Properties

IUPAC Name |

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F2N5O.ClH/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14;/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPKFUYSQNNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028549 | |

| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510733-97-8 | |

| Record name | ATC-0175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510733978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATC 0175 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATC-0175 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4359628TE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ATC0175: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0175 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a G protein-coupled receptor predominantly expressed in the brain.[1] MCH and its receptors are implicated in the regulation of energy homeostasis, mood, and anxiety. This compound has demonstrated anxiolytic and antidepressant-like properties in preclinical models, positioning it as a potential therapeutic agent for mood and anxiety disorders. This document provides an in-depth technical overview of the mechanism of action of this compound, including its receptor pharmacology, signaling pathways, and preclinical efficacy.

Core Mechanism of Action: MCH1 Receptor Antagonism

The primary mechanism of action of this compound is the blockade of the MCH1 receptor. It is a potent and selective antagonist, exhibiting high affinity for the human MCH1 receptor. Studies have characterized this compound as a noncompetitive antagonist.[1] In addition to its primary target, this compound also displays affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1]

Quantitative Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities and functional antagonist activities of this compound at its primary and secondary targets.

| Target Receptor | Ligand/Assay | Parameter | Value (nM) | Cell Line |

| Human MCH1 | [¹²⁵I]MCH | IC₅₀ | 7.23 ± 0.59 | CHO-K1 cells stably expressing human MCH1R |

| Human MCH1 | MCH-induced GTPγS binding | IC₅₀ | 13.5 ± 0.78 | Membranes from CHO-K1 cells stably expressing human MCH1R |

| Human MCH2 | Not specified | IC₅₀ | > 10,000 | Not specified |

| Human 5-HT1A | Not specified | IC₅₀ | 16.9 | Not specified |

| Human 5-HT2B | Not specified | IC₅₀ | 9.66 | Not specified |

Signaling Pathways Modulated by this compound

The MCH1 receptor is known to couple to both Gi and Gq G-proteins, initiating distinct downstream signaling cascades. As an antagonist, this compound blocks these MCH-induced signaling events.

MCH1 Receptor Signaling Cascade

Preclinical Efficacy: In Vivo Models

This compound has been evaluated in several rodent models of anxiety and depression, demonstrating significant effects consistent with its proposed therapeutic application.

Antidepressant-like Activity

| Animal Model | Species | Doses of this compound (mg/kg, p.o.) | Effect |

| Forced Swimming Test | Rat | 1, 3, 10 | Significant and dose-dependent reduction in immobility time. |

Anxiolytic-like Activity

| Animal Model | Species | Doses of this compound (mg/kg, p.o.) | Effect |

| Elevated Plus-Maze Test | Rat | Not specified | Significant reversal of swim stress-induced anxiety. |

| Social Interaction Test | Rat | Not specified | Significant increase in social interaction between unfamiliar rats. |

| Stress-Induced Hyperthermia | Mouse | Not specified | Significant reversal of stress-induced hyperthermia. |

| Maternal Separation-Induced Vocalizations | Guinea Pig Pups | Not specified | Significant reduction in separation-induced vocalizations. |

Experimental Protocols

The following sections detail the general methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for MCH1 Receptor

This assay is used to determine the binding affinity of a compound for the MCH1 receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCH1 receptor (e.g., CHO-K1 cells).

-

Assay Components: The assay mixture contains the cell membranes, a radiolabeled MCH analog (e.g., [¹²⁵I]MCH), and varying concentrations of the test compound (this compound).

-

Incubation: The components are incubated together to allow for competitive binding between the radioligand and the test compound to the MCH1 receptors.

-

Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Functional Antagonism: GTPγS Binding Assay

This assay measures the functional consequence of MCH1 receptor activation (G-protein activation) and its inhibition by an antagonist.

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the MCH1 receptor are used.

-

Assay Components: The assay includes the cell membranes, the MCH agonist, varying concentrations of the antagonist (this compound), and [³⁵S]GTPγS.

-

Incubation: Upon activation by MCH, the G-protein associated with the MCH1 receptor exchanges GDP for GTP. In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated G-protein.

-

Separation and Quantification: The amount of bound [³⁵S]GTPγS is quantified, typically by scintillation proximity assay or filtration.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the MCH-stimulated [³⁵S]GTPγS binding (IC₅₀) is calculated.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Methodology:

-

Cell Culture: A suitable cell line expressing the MCH1 receptor is cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: The MCH agonist is added to the wells to stimulate the MCH1 receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified, and an IC₅₀ value is determined.

In Vivo Behavioral Assays

Forced Swimming Test (Rat):

-

Apparatus: A cylindrical container filled with water.

-

Procedure: Rats are placed in the water for a specified period. The duration of immobility is recorded.

-

Drug Administration: this compound or vehicle is administered orally at various time points before the test.

-

Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus-Maze Test (Rat):

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

-

Procedure: Rats are placed in the center of the maze and allowed to explore for a set time. The time spent in and the number of entries into the open and closed arms are recorded.

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a potent, noncompetitive antagonist of the MCH1 receptor with additional affinities for 5-HT1A and 5-HT2B receptors. Its mechanism of action involves the blockade of MCH-induced signaling through both Gi and Gq pathways, leading to the inhibition of downstream second messengers such as cAMP and intracellular calcium. Preclinical studies in rodent models have demonstrated the antidepressant- and anxiolytic-like effects of this compound, supporting its potential as a novel therapeutic for mood and anxiety disorders. Further research is warranted to fully elucidate the clinical implications of its unique pharmacological profile.

References

In-Depth Technical Guide: ATC0175

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

ATC0175 is a potent, selective, and orally active non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2][3] Chemically identified as N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide, it is also available as a hydrochloride salt.[1][4] this compound has demonstrated significant potential in preclinical studies for the treatment of anxiety and depression.[2][3][5] In addition to its high affinity for the MCH1 receptor, it also exhibits notable affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1][3]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide | [4] |

| Molecular Formula | C23H25F2N5O (Free Base) | [6] |

| C23H26ClF2N5O (HCl Salt) | [4] | |

| Molecular Weight | 425.48 g/mol (Free Base) | [6] |

| 461.94 g/mol (HCl Salt) | [4] | |

| CAS Number | 509118-03-0 (Free Base) | [6] |

| 510733-97-8 (HCl Salt) | [4] | |

| Appearance | Solid, Powder | [1][7] |

| Purity | ≥98% (HPLC) | [7] |

| Solubility | Soluble in DMSO (to 10 mM) and ethanol (B145695) (to 25 mM) | [4] |

| Storage | Store at 2-8°C | [7] |

Biological Activity and Quantitative Data

This compound is a potent antagonist of the MCH1 receptor, with significantly lower affinity for the MCH2 receptor.[1][3] Functional assays have confirmed its antagonist activity, demonstrating its ability to inhibit MCH-induced signaling.[1][2] The compound also displays high affinity for serotonin receptors 5-HT1A and 5-HT2B.[1][3]

In Vitro Receptor Affinity and Functional Activity

| Target | Assay Type | Species | IC50 (nM) | Reference |

| MCH1 Receptor | Receptor Binding | Human | 7.23 ± 0.59 | [2] |

| MCH1 Receptor | GTPγS Binding | Human | 13.5 ± 0.78 | [2] |

| MCH2 Receptor | Not specified | Not specified | >10,000 | [3] |

| 5-HT1A Receptor | Not specified | Not specified | 16.9 | [1][3] |

| 5-HT2B Receptor | Not specified | Not specified | 9.66 | [1][3] |

Signaling Pathways

The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[8][9][10] this compound, as a noncompetitive antagonist, blocks the downstream signaling cascades initiated by the binding of melanin-concentrating hormone (MCH) to the MCH1 receptor.[1]

Upon activation by MCH, the MCH1 receptor initiates two main signaling pathways:

-

Gq-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses.[9]

-

Gi-mediated pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA).

The combined effects of these pathways are implicated in the regulation of neuronal excitability, appetite, and mood.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Assays

-

Objective: To determine the binding affinity of this compound for the human MCH1 receptor.

-

Methodology:

-

Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[8]

-

Radioligand: [¹²⁵I]-MCH.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, and 0.1% bovine serum albumin.

-

Procedure:

-

Cell membranes (10-20 µg of protein) are incubated with the radioligand (at a concentration near its Kd, e.g., 50 pM) and various concentrations of this compound in a total volume of 200 µL.

-

Incubation is carried out for 60 minutes at room temperature.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in 0.5% polyethylenimine.

-

Filters are washed three times with 4 mL of ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MCH (e.g., 1 µM). The IC50 value, the concentration of this compound that inhibits 50% of specific radioligand binding, is calculated using non-linear regression analysis.[2]

-

-

Objective: To assess the functional antagonist activity of this compound at the MCH1 receptor.

-

Methodology:

-

Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[2]

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.

-

Procedure:

-

Cell membranes (10 µg of protein) are pre-incubated with various concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).

-

MCH is then added to a final concentration of 100 nM, followed immediately by [³⁵S]GTPγS (e.g., 0.1 nM).

-

The incubation is continued for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

The radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined by calculating the concentration of this compound that inhibits 50% of the MCH-stimulated [³⁵S]GTPγS binding.[2]

-

-

Objective: To further characterize the functional antagonism of this compound by measuring its effect on MCH-induced intracellular calcium release.[1]

-

Methodology:

-

Cell Line: HEK293 cells stably expressing the human MCH1 receptor.

-

Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are loaded with the calcium indicator dye for 60 minutes at 37°C.

-

After washing, the cells are pre-incubated with various concentrations of this compound or vehicle for 15 minutes.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

MCH is added to stimulate the cells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis: The antagonist effect of this compound is quantified by its ability to reduce the MCH-induced peak fluorescence response. The IC50 value is calculated.

-

In Vivo Assays

-

Objective: To evaluate the antidepressant-like effects of this compound in rodents.[2]

-

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.

-

On the test day, this compound is administered orally at doses of 1, 3, and 10 mg/kg, 60 minutes before the test.[3]

-

Rats are then placed in the water for a 5-minute test session.

-

The duration of immobility (floating without struggling) is recorded by a trained observer.

-

-

Data Analysis: The immobility time is compared between the vehicle-treated and this compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[2]

-

-

Objective: To assess the anxiolytic-like properties of this compound.[2]

-

Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm above the floor.

-

Procedure:

-

This compound is administered orally 60 minutes prior to the test.

-

Each rat is placed in the center of the maze, facing an open arm.

-

The behavior of the rat is recorded for 5 minutes.

-

The number of entries into and the time spent in the open and closed arms are measured.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of entries is considered an index of anxiolytic activity.[2]

-

-

Objective: To further evaluate the anxiolytic potential of this compound in a more ethological model of anxiety.[2]

-

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A dimly lit, open-field arena.

-

Procedure:

-

Rats are housed individually for 5 days prior to the test.

-

This compound is administered orally 60 minutes before the test.

-

Pairs of unfamiliar rats from different home cages but the same treatment group are placed in the arena.

-

Their social interaction behaviors (e.g., sniffing, grooming, following) are recorded for 10 minutes.

-

-

Data Analysis: An increase in the total time spent in active social interaction is indicative of an anxiolytic effect.[2]

-

Conclusion

This compound is a well-characterized MCH1 receptor antagonist with a promising preclinical profile as a potential therapeutic agent for anxiety and depression. Its high affinity and functional antagonism at the MCH1 receptor, coupled with its efficacy in established animal models, underscore its potential. The additional activity at serotonin receptors may also contribute to its overall pharmacological effects. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.

References

- 1. ATC 0175 hydrochloride | CAS:510733-97-8 | MCH1 antagonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Anxiolytic- and antidepressant-like profile of ATC0065 and this compound: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocrick.com [biocrick.com]

- 5. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATC-0175 - Wikipedia [en.wikipedia.org]

- 7. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

ATC0175: A Technical Guide to a Potent MCH1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATC0175, a potent and selective non-peptidic antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). This document details its mechanism of action, key quantitative data, and the experimental protocols used to characterize its pharmacological profile. The information presented is intended to support further research and development efforts in the fields of neuroscience, pharmacology, and drug discovery.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily involved in the regulation of energy homeostasis and appetite.[1] Its biological effects are mediated through two G protein-coupled receptors, MCH1 and MCH2.[1][2] The MCH1 receptor, in particular, has garnered significant attention as a therapeutic target for obesity. Beyond its role in metabolism, the MCH1 receptor is implicated in the modulation of mood and stress responses, making it a promising target for the development of novel anxiolytics and antidepressants.[2]

This compound has emerged as a significant tool compound for studying the physiological roles of the MCH1 receptor. It is an orally active antagonist with high affinity and selectivity for the MCH1 receptor.[3] This guide will delve into the technical details of its characterization.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinities and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | IC50 (nM) |

| MCH1 | 13[3] |

| 5-HT1A | 16.9[3] |

| 5-HT2B | 9.66[3] |

Table 2: Selectivity Profile of this compound

| Receptor | IC50 (nM) |

| MCH1 | 13.5[4] |

| MCH2 | >10,000[4] |

Mechanism of Action and Signaling Pathway

This compound acts as a noncompetitive antagonist at the MCH1 receptor.[3] The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[1]

-

Gq Pathway: Upon activation by MCH, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key signaling event that can be measured to assess receptor function.[5]

-

Gi Pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

By non-competitively antagonizing the MCH1 receptor, this compound prevents these downstream signaling events, thereby blocking the physiological effects of MCH.

References

- 1. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

ATC0175: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0175 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has demonstrated significant anxiolytic and antidepressant-like effects in preclinical studies, positioning it as a promising therapeutic candidate for anxiety and depressive disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Pharmacological Profile

This compound was identified through lead optimization of a series of 4-(dimethylamino)quinazoline derivatives. It is a potent and selective antagonist for the MCHR1, with additional affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1] The compound is orally active and has shown favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.

Quantitative Biological Data

The following table summarizes the in vitro binding affinities of this compound for its primary and secondary targets.

| Receptor | IC50 (nM) |

| MCHR1 | 13.5[2] |

| MCHR2 | >10,000[2] |

| 5-HT1A | 16.9[2] |

| 5-HT2B | 9.66[2] |

Synthesis of this compound

The chemical synthesis of this compound, N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide, involves a multi-step process. The core of the synthesis is the coupling of two key intermediates: 2-chloro-N,N-dimethylquinazolin-4-amine and cis-N-(3,4-difluorobenzoyl)cyclohexane-1,4-diamine.

Synthesis of Intermediates

2.1.1. Synthesis of 2-chloro-N,N-dimethylquinazolin-4-amine

This intermediate can be synthesized from 2-amino-benzoic acid derivatives through a cyclization reaction to form the quinazoline (B50416) ring, followed by chlorination and subsequent amination. A general approach involves the following steps:

-

Cyclization: Reaction of an anthranilic acid derivative with a cyanate (B1221674) or a similar reagent to form a quinazolin-4-one.

-

Chlorination: Treatment of the quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield a 4-chloroquinazoline.

-

Amination: Nucleophilic substitution of the chlorine atom with dimethylamine (B145610) to produce 2-chloro-N,N-dimethylquinazolin-4-amine.

2.1.2. Synthesis of cis-N-(3,4-difluorobenzoyl)cyclohexane-1,4-diamine

This intermediate is prepared from cyclohexane-1,4-dione.

-

Reductive Amination: The dione (B5365651) is converted to a diamine, often with protection of one of the amine groups. Stereoselective methods are employed to obtain the desired cis isomer.

-

Amide Coupling: The free amine group of the cyclohexane (B81311) diamine is then acylated with 3,4-difluorobenzoyl chloride to form the final intermediate.

Final Assembly of this compound

The final step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between the two key intermediates.

-

Coupling Reaction: 2-chloro-N,N-dimethylquinazolin-4-amine is reacted with cis-N-(3,4-difluorobenzoyl)cyclohexane-1,4-diamine in the presence of a suitable base and solvent to yield N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide (this compound).

Experimental Protocols

MCHR1 Receptor Binding Assay

This assay is performed to determine the binding affinity of this compound to the MCHR1 receptor.

-

Membrane Preparation: Cell membranes expressing the human MCHR1 receptor are prepared from a stable cell line.

-

Radioligand: A radiolabeled MCH peptide (e.g., [125I]-MCH) is used as the ligand.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA) is used.

-

Procedure: a. A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of this compound. b. The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. c. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. d. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Forced Swim Test (Rodent Model of Depression)

This test is used to evaluate the antidepressant-like effects of this compound.

-

Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Animals: Male mice or rats are used.

-

Procedure: a. Animals are administered this compound or vehicle orally at a specified time before the test (e.g., 60 minutes). b. Each animal is placed individually in the cylinder for a 6-minute session. c. The duration of immobility during the last 4 minutes of the session is recorded by a trained observer or an automated tracking system.

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Elevated Plus Maze (Rodent Model of Anxiety)

This test assesses the anxiolytic-like effects of this compound.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Animals: Male mice or rats are used.

-

Procedure: a. Animals are treated with this compound or vehicle orally prior to the test. b. Each animal is placed in the center of the maze, facing an open arm. c. The animal is allowed to explore the maze for a 5-minute period. d. The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic-like effect.

Social Interaction Test (Rodent Model of Anxiety)

This test also evaluates the anxiolytic-like properties of this compound.

-

Apparatus: A dimly lit, open-field arena.

-

Animals: Pairs of male rats, unfamiliar with each other, are used.

-

Procedure: a. Animals are administered this compound or vehicle before the test. b. A pair of rats is placed in the arena and their social interaction (e.g., sniffing, grooming, following) is recorded for a 10-minute session.

-

Data Analysis: An increase in the total time spent in active social interaction is indicative of an anxiolytic effect.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the MCHR1, a G protein-coupled receptor (GPCR). MCH binding to MCHR1 typically leads to the activation of Gi/o and Gq/11 proteins. This activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking the binding of MCH, this compound prevents these downstream signaling events.

References

- 1. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 2. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to ATC0175: A Selective Melanin-Concentrating Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0175 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). Exhibiting high affinity for the MCH1 receptor, this compound has demonstrated significant anxiolytic and antidepressant-like effects in preclinical rodent models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its receptor binding and functional activity. Furthermore, the underlying signaling pathways associated with MCH1 receptor antagonism are illustrated to provide a complete mechanistic understanding.

Chemical Structure and Properties

This compound, with the systematic IUPAC name N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide, is available as a hydrochloride salt for research purposes. Its chemical structure is characterized by a central cyclohexyl ring linking a 4-(dimethylamino)quinazoline moiety and a 3,4-difluorobenzamide (B1297546) group.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide hydrochloride | |

| Molecular Formula | C₂₃H₂₅F₂N₅O·HCl | |

| Molecular Weight | 461.94 g/mol | |

| CAS Number | 510733-97-8 | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at 2-8°C | |

| SMILES String | Cl[H].CN(C)c1nc(N[C@@H]2CC--INVALID-LINK--NC(=O)c3ccc(F)c(F)c3)nc4ccccc14 | |

| InChI Key | HUUPKFUYSQNNLO-FAESNJTISA-N |

Pharmacological Profile

This compound is a high-affinity antagonist for the human MCH1 receptor. In addition to its primary target, it also displays affinity for the serotonin (B10506) receptors 5-HT₁A and 5-HT₂B. The in vitro activity of this compound has been characterized through various receptor binding and functional assays.

Table 2: In Vitro Pharmacological Activity of this compound

| Target | Assay Type | Species | IC₅₀ (nM) | Reference(s) |

| MCH1 Receptor | Receptor Binding | Human | 7.23 ± 0.59 | |

| MCH1 Receptor | [³⁵S]GTPγS Binding | Human | 13.5 ± 0.78 | |

| 5-HT₁A Receptor | Receptor Binding | Not Specified | 16.9 | |

| 5-HT₂B Receptor | Receptor Binding | Not Specified | 9.66 |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein (Gi) and the Gq protein.

Upon activation by MCH, the Gi-coupled pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gq-coupled pathway, on the other hand, activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations. By antagonizing the MCH1 receptor, this compound prevents these downstream signaling events.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the MCH1 receptor.

Materials:

-

Membrane preparations from cells expressing the human MCH1 receptor.

-

Radioligand: [¹²⁵I]-MCH.

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Thaw the MCH1 receptor membrane preparation on ice.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled MCH (for non-specific binding).

-

50 µL of the diluted this compound or vehicle.

-

50 µL of [¹²⁵I]-MCH (at a concentration near its Kd).

-

50 µL of the MCH1 receptor membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold Wash Buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

This assay measures the ability of this compound to antagonize MCH-induced G-protein activation.

Materials:

-

Membrane preparations from cells expressing the human MCH1 receptor.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

MCH.

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Pre-incubate the MCH1 receptor membrane preparation with GDP (10 µM) on ice for 15 minutes.

-

In a 96-well plate, add the following:

-

Membrane preparation.

-

This compound or vehicle, followed by a 15-minute pre-incubation.

-

MCH at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

[³⁵S]GTPγS (0.1 nM).

-

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by filtration and wash as described in the receptor binding assay protocol.

-

Quantify the bound [³⁵S]GTPγS using a microplate scintillation counter.

-

Determine the IC₅₀ value of this compound for the inhibition of MCH-stimulated [³⁵S]GTPγS binding.

In Vivo Behavioral Assays

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Animals:

-

Male rats (e.g., Wistar).

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle orally (p.o.) 60 minutes before the test.

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and enclosed arms using a video tracking system.

-

An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

The FST is a common behavioral despair model used to screen for antidepressant drugs.

Apparatus:

-

A transparent cylindrical tank filled with water (23-25°C).

Animals:

-

Male rats (e.g., Sprague-Dawley).

Procedure:

-

On day 1 (pre-test session), place each rat in the swim tank for 15 minutes.

-

Twenty-four hours later, on day 2 (test session), administer this compound or vehicle orally 60 minutes before the test.

-

Place the rat in the swim tank for a 5-minute test session.

-

Record the duration of immobility during the test session. Immobility is defined as the lack of motion, with the rat making only small movements necessary to keep its head above water.

-

A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes, particularly in the context of anxiety and depression. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development. The detailed protocols and pharmacological data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

An In-Depth Technical Guide to the In Vivo Efficacy of ATC0175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy studies of ATC0175, a selective and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The document summarizes key preclinical findings, details the experimental methodologies employed, and illustrates the relevant biological pathways.

Introduction to this compound

This compound is a novel non-peptide small molecule that has demonstrated significant potential as an anxiolytic and antidepressant agent in preclinical rodent models. Its primary mechanism of action is the blockade of the MCHR1. In addition to its high affinity for MCHR1, this compound also exhibits affinity for the serotonin (B10506) 5-HT1A and 5-HT2B receptors, which may contribute to its overall pharmacological profile. The compound has shown a favorable profile of oral bioavailability and brain penetration in animal models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo efficacy studies of this compound. The data presented here is collated from published abstracts and summaries.

Table 1: Antidepressant-Like Efficacy of this compound in the Rat Forced Swim Test

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time | Statistical Significance vs. Vehicle |

| Vehicle | - | Baseline | - |

| This compound | 1 | Reduced | Significant |

| This compound | 3 | Reduced | Significant |

| This compound | 10 | Reduced | Significant |

Data summarized from Chaki et al., 2005, J Pharmacol Exp Ther.

Table 2: Anxiolytic-Like Efficacy of this compound in Various Rodent Models

| Behavioral Test | Species | This compound Dose (mg/kg, p.o.) | Key Finding | Statistical Significance vs. Vehicle/Control |

| Elevated Plus-Maze (Swim-Stress Induced) | Rat | Not specified | Reversed stress-induced anxiety | Significant |

| Stress-Induced Hyperthermia | Mouse | Not specified | Reversed stress-induced hyperthermia | Significant |

| Social Interaction Test | Rat | Not specified | Increased social interaction | Significant |

| Separation-Induced Vocalizations | Guinea Pig Pups | Not specified | Reduced vocalizations | Significant |

Data summarized from Chaki et al., 2005, J Pharmacol Exp Ther & Chaki et al., 2005, CNS Drug Rev.

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments used to evaluate the efficacy of this compound.

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (typically 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

-

Procedure:

-

Pre-test Session (Day 1): Naive rats are individually placed in the water cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair in the subsequent test.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses and time points before the test session (e.g., 60 minutes prior).

-

Test Session (Day 2): 24 hours after the pre-test session, the animals are again placed in the swim cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

The Elevated Plus-Maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.

-

Apparatus: The maze is shaped like a plus sign and elevated above the floor (typically 50 cm). It consists of two open arms and two closed arms (enclosed by high walls).

-

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.

-

Drug Administration: this compound or vehicle is administered orally at specified doses prior to testing.

-

Test Session: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.

-

-

Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic effect.

This test assesses social anxiety and affiliative behavior.

-

Apparatus: A dimly lit, open-field arena.

-

Procedure:

-

Habituation: Rats are individually habituated to the test arena for a set period.

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Test Session: Two unfamiliar, weight-matched rats are placed in the arena together for a defined period (e.g., 10 minutes).

-

-

Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored. An increase in social interaction time is indicative of an anxiolytic-like effect.

This model measures the physiological response to a mild stressor.

-

Procedure:

-

Baseline Temperature: The basal rectal temperature of each mouse is measured (T1).

-

Stressor: The stressor is the measurement of the initial rectal temperature itself and the handling involved.

-

Drug Administration: this compound or vehicle is administered before the temperature measurements.

-

Second Temperature Measurement: After a set interval (e.g., 10 minutes), the rectal temperature is measured again (T2).

-

-

Data Analysis: The difference between the two temperatures (ΔT = T2 - T1) represents the stress-induced hyperthermic response. A reduction in ΔT indicates an anxiolytic-like effect.

This model assesses anxiety-like behavior in response to maternal separation.

-

Procedure:

-

Separation: Guinea pig pups are separated from their mothers and littermates and placed in an isolated chamber.

-

Drug Administration: this compound or vehicle is administered to the pups prior to separation.

-

Vocalization Recording: The number and duration of ultrasonic vocalizations are recorded for a specific period (e.g., 5 minutes).

-

-

Data Analysis: A decrease in the number or duration of ultrasonic vocalizations suggests an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the receptors targeted by this compound and the general workflow of the in vivo efficacy studies.

Figure 1. MCHR1 Signaling Pathway.

Figure 2. 5-HT1A and 5-HT2B Receptor Signaling Pathways.

Figure 3. General Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

The available preclinical data strongly suggest that this compound possesses robust anxiolytic and antidepressant-like properties in a variety of rodent models. Its efficacy is observed at doses that do not induce sedation or motor impairment, indicating a favorable therapeutic window. The dual antagonism of MCHR1 and potential modulation of serotonergic pathways present a promising and novel mechanism for the treatment of mood and anxiety disorders. Further investigation is warranted to fully elucidate its clinical potential.

The Pharmacological Profile of ATC0175: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0175 is a potent, selective, and orally active non-peptidic antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] It has demonstrated significant potential in preclinical studies for the treatment of depression and anxiety.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and detailed experimental protocols for key studies.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride |

| Molecular Formula | C23H25F2N5O.HCl |

| Molecular Weight | 461.94 g/mol |

Pharmacodynamics: Mechanism of Action

This compound exerts its primary pharmacological effects through the competitive antagonism of the MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain regions associated with the regulation of emotion and stress.[4] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 couples to Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+).[5]

This compound blocks the binding of MCH to MCHR1, thereby inhibiting these downstream signaling cascades. Functional assays have demonstrated that this compound acts as a noncompetitive antagonist at MCHR1.[2][3]

In addition to its high affinity for MCHR1, this compound also displays notable affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B, which may contribute to its overall pharmacological profile.[2][3][6]

Signaling Pathway of MCHR1 Antagonism by this compound

Figure 1: MCHR1 signaling pathway and the antagonistic action of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional antagonism of this compound at its primary and secondary targets.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | IC50 (nM) |

| Human MCHR1 | 7.23 ± 0.59[1] |

| Human 5-HT1A | 16.9[7] |

| Human 5-HT2B | 9.66[7] |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Receptor | IC50 (nM) |

| [35S]GTPγS Binding | Human MCHR1 | 13.5 ± 0.78[1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological profile of this compound.

In Vitro Assays

Objective: To determine the binding affinity of this compound for the human MCHR1.

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK-293 cells stably expressing the human MCHR1.[8] Cells were homogenized and subjected to differential centrifugation to isolate the membrane fraction.[8]

-

Binding Reaction: The binding assay was performed in a 96-well plate format in a total volume of 200 µL.[8]

-

Reaction Mixture: Each well contained 0.5-1.0 µg of membrane protein, a specific concentration of the radioligand [Phe13, [125I]Tyr19]-MCH (0.06-0.1 nM), and varying concentrations of this compound.[8] The binding buffer consisted of 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.[8]

-

Incubation: The plate was incubated for 90 minutes.[8]

-

-

Termination and Detection: The binding reaction was terminated by rapid vacuum filtration through a 96-well GF/C UniFilter plate.[8] The filter was washed three times with ice-cold phosphate-buffered saline containing 0.01% Triton X-100.[8] After drying, a scintillation cocktail was added to each well, and radioactivity was quantified using a scintillation counter.[8]

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.[8]

Objective: To assess the functional antagonist activity of this compound at the human MCHR1.

Methodology:

-

Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is an early event in GPCR activation.[9]

-

Reaction: The assay was conducted with membranes from HEK-293 cells expressing human MCHR1.

-

Reaction Mixture: Membranes were incubated with a fixed concentration of MCH to stimulate the receptor, [35S]GTPγS, and varying concentrations of this compound.

-

Incubation: The reaction was carried out at room temperature for 30-60 minutes.[9]

-

-

Detection: The amount of [35S]GTPγS bound to the G proteins was quantified. In a scintillation proximity assay (SPA) format, membranes are captured on wheat germ agglutinin-coated SPA beads, and the signal is measured without a separation step.[9]

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the MCH-stimulated [35S]GTPγS binding, was calculated.

Objective: To confirm the antagonistic effect of this compound on MCH-induced intracellular calcium release.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing human MCHR1 were seeded into 96- or 384-well plates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) for 1 hour at 37°C.[10][11]

-

Assay Procedure:

-

The baseline fluorescence was measured using a kinetic fluorescence plate reader (e.g., FLIPR).[10]

-

Cells were pre-incubated with varying concentrations of this compound.

-

A fixed concentration of MCH was added to stimulate calcium release, and the change in fluorescence intensity was recorded in real-time.[10]

-

-

Data Analysis: The ability of this compound to inhibit the MCH-induced increase in intracellular calcium was quantified to determine its antagonist potency.

Experimental Workflow for In Vitro Assays

Figure 2: General experimental workflow for in vitro characterization of this compound.

In Vivo Assays

Objective: To evaluate the antidepressant-like effects of this compound.

Methodology:

-

Animals: Male rats were used.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[12]

-

Procedure:

-

Pre-test Session (Day 1): Rats were individually placed in the cylinder for a 15-minute swimming session.[13][14]

-

Drug Administration: this compound (1, 3, and 10 mg/kg) or vehicle was administered orally 60 minutes before the test session.[1]

-

Test Session (Day 2): 24 hours after the pre-test, the rats were placed in the cylinder again for a 5-minute test session.[13][14]

-

-

Data Collection: The duration of immobility during the 5-minute test session was recorded. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.[14]

-

Data Analysis: The immobility time of the this compound-treated groups was compared to that of the vehicle-treated group.

Objective: To assess the anxiolytic-like effects of this compound.

Methodology:

-

Animals: Male rats were used.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[15][16] For rats, the arms are typically 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls.[17]

-

Procedure:

-

Data Collection: The number of entries into and the time spent in the open and enclosed arms were recorded.

-

Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Experimental Workflow for In Vivo Behavioral Assays

Figure 3: Workflow for the in vivo behavioral assessment of this compound.

Pharmacokinetics and Safety

This compound is orally active and demonstrates a favorable ADME (absorption, distribution, metabolism, and excretion) profile, with reasonable oral bioavailability and brain penetration.[2][3] In repeated-dose toxicity studies in rats, this compound was well-tolerated and showed no genotoxic liability.[2][3] Furthermore, it did not impair spontaneous locomotor activity or rotarod performance in rodents, suggesting a lack of sedative or ataxic side effects.[2][3]

Conclusion

This compound is a potent and selective MCHR1 antagonist with a well-characterized pharmacological profile. Its ability to modulate the MCH signaling pathway, coupled with its anxiolytic and antidepressant-like effects in preclinical models, highlights its potential as a therapeutic agent for stress-related psychiatric disorders. The favorable pharmacokinetic and safety profile of this compound further supports its development as a novel treatment for depression and anxiety.

References

- 1. Anxiolytic- and antidepressant-like profile of ATC0065 and this compound: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an orally active melanin-concentrating hormone receptor 1 antagonist for the potential treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. animal.research.wvu.edu [animal.research.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Off-Target Serotonergic Activity of ATC0175: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0175 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), with demonstrated anxiolytic and antidepressant-like effects in preclinical models. While its primary pharmacological activity is centered on the MCH1 receptor, comprehensive in vitro profiling has revealed off-target interactions with serotonergic (5-HT) systems. This technical guide provides an in-depth analysis of the off-target effects of this compound on 5-HT receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. This information is critical for a thorough understanding of the compound's pharmacological profile and for guiding future drug development and research efforts.

Quantitative Analysis of Off-Target Binding

This compound has been shown to exhibit notable affinity for the 5-HT1A and 5-HT2B receptor subtypes. The following table summarizes the in vitro binding affinities of this compound for these serotonergic targets, as determined by radioligand binding assays.

| Receptor Subtype | Ligand | IC50 (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | 16.9 | [1] |

| 5-HT2B | [3H]Serotonin | 9.66 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the off-target effects of this compound on 5-HT receptors.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand (in this case, this compound) for a specific receptor. The general workflow for this assay is depicted below.

Workflow for Radioligand Binding Assay.

Detailed Methodology for 5-HT1A Receptor Binding Assay:

-

Cell Line and Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1A receptor. Cells were cultured, harvested, and then homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.

-

Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained the cell membranes, the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), and varying concentrations of this compound.

-

Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed with a cold buffer to remove any unbound radioligand.

-

Detection and Data Analysis: The radioactivity on the filters was measured using a scintillation counter. The data were then analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Detailed Methodology for 5-HT2B Receptor Binding Assay:

-

Cell Line and Membrane Preparation: Similar to the 5-HT1A assay, membranes were prepared from CHO cells stably expressing the human 5-HT2B receptor.

-

Assay Conditions: The assay utilized [3H]serotonin as the radioligand.

-

Incubation, Filtration, and Detection: The subsequent steps of incubation, filtration, and scintillation counting were performed as described for the 5-HT1A receptor binding assay to determine the IC50 value of this compound for the 5-HT2B receptor.

Signaling Pathways of Off-Target Receptors

Understanding the signaling pathways of the 5-HT receptors targeted by this compound is crucial for predicting the potential functional consequences of these off-target interactions.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Simplified 5-HT1A Receptor Signaling Pathway.

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is another GPCR, but it primarily couples to the Gq family of G-proteins. Activation of the 5-HT2B receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).

Simplified 5-HT2B Receptor Signaling Pathway.

Conclusion

This compound, a potent MCH1 receptor antagonist, exhibits significant off-target affinity for the 5-HT1A and 5-HT2B receptors. The data presented in this technical guide, including the quantitative binding affinities and detailed experimental protocols, provide a comprehensive overview of these interactions. The visualization of the associated signaling pathways offers a framework for understanding the potential functional consequences of these off-target effects. For researchers and drug development professionals, a thorough characterization of a compound's secondary pharmacology is essential for a complete understanding of its biological activity and for anticipating potential on- and off-target mediated effects in vivo. Further functional assays would be beneficial to elucidate whether this compound acts as an agonist, antagonist, or inverse agonist at these 5-HT receptor subtypes.

References

ATC0175: A Novel Melanin-Concentrating Hormone Receptor 1 Antagonist for Neuropsychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of ATC0175 in neuroscience. This compound is a potent, selective, and orally active non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for the treatment of depression and anxiety disorders.[1][3] This document details the mechanism of action, pharmacological profile, and preclinical efficacy of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Introduction: The Melanin-Concentrating Hormone (MCH) System in Neuroscience

The melanin-concentrating hormone (MCH) is a neuropeptide implicated in a variety of physiological processes, with a significant role in the regulation of stress and emotion.[1][3] The biological effects of MCH are primarily mediated through the MCH1 receptor (MCH1R), a G protein-coupled receptor found in the central nervous system.[1][4] The MCH system is a promising target for the development of novel therapeutics for mood and anxiety disorders.

Pharmacological Profile of this compound

This compound, with the chemical name N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride, is a potent and selective antagonist of the MCH1R.[1] It also exhibits high affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1][3] The receptor binding affinities of this compound are summarized in the table below.

| Receptor | IC50 (nM) |

| MCH1R | 13.5[5][6] |

| MCH2R | >10,000[5][6] |

| 5-HT1A | 16.9[5][7] |

| 5-HT2B | 9.66[5][7] |

Mechanism of Action

This compound functions as a noncompetitive antagonist at MCH1Rs.[1][3] In functional assays, it has been shown to inhibit the MCH-induced increase in intracellular calcium ([Ca2+]i).[1][3] By blocking the MCH1R, this compound modulates downstream signaling pathways involved in the regulation of mood and anxiety.

Preclinical Efficacy in Models of Anxiety and Depression

This compound has demonstrated significant anxiolytic and antidepressant effects in various rodent models.[1][4] Notably, these effects are more pronounced in stress-related models.[1][3]

Anxiolytic Activity

-

Elevated Plus-Maze Test: this compound significantly reversed swim stress-induced anxiety in rats.[4]

-

Social Interaction Test: An increase in social interaction between unfamiliar rats was observed following this compound administration.[4]

-

Stress-Induced Hyperthermia: this compound was effective in reducing stress-induced hyperthermia in mice.[4]

-

Maternal Separation-Induced Vocalization: A reduction in separation-induced vocalizations in guinea pig pups was noted, indicating anxiolytic potential.[4]

Antidepressant Activity

-

Forced Swimming Test: this compound significantly and dose-dependently reduced immobility time in the forced swimming test in rodents, an indicator of antidepressant-like potential.[1][6] This effect was achieved by increasing swimming performance without altering climbing behavior.[1][3]

Experimental Protocols

Forced Swimming Test

The forced swimming test is a widely used rodent behavioral test for assessing antidepressant efficacy.

-

Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test session: On the first day, animals are placed in the cylinder for a 15-minute habituation period.

-

Test session: 24 hours after the pre-test, animals are again placed in the water for a 5-minute test session. This compound or a vehicle is administered orally at various time points before the test session.

-

-

Data Analysis: The duration of immobility during the 5-minute test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Safety and Tolerability Profile

Preclinical studies have indicated that this compound has a favorable safety profile. It did not affect spontaneous locomotor activity, hexobarbital-induced sleeping time, or rotarod performance in rats.[1][3] These findings suggest that this compound may be devoid of unwanted central nervous system side effects, such as sedation or ataxia, which are sometimes observed with current medications.[1] Furthermore, this compound was well-tolerated in rat repeated toxicity studies and showed no genotoxic liability.[1][3]

Conclusion

This compound is a promising MCH1R antagonist with a compelling preclinical profile for the treatment of depression and anxiety. Its potent and selective antagonism of the MCH1R, coupled with its efficacy in a range of animal models and favorable safety profile, positions it as a strong candidate for further clinical development. The unique mechanism of action of this compound offers a potential new therapeutic avenue for patients with mood and anxiety disorders.

References

- 1. This compound: an orally active melanin-concentrating hormone receptor 1 antagonist for the potential treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATC-0175 - Wikipedia [en.wikipedia.org]

- 3. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATC 0175 hydrochloride | CAS:510733-97-8 | MCH1 antagonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ATC 0175 hydrochloride (3346) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

A Technical Guide to Trace Amine-Associated Receptor 1 (TAAR1) Agonists in Anxiety and Depression Research

Introduction

While the designation "ATC0175" does not correspond to a publicly documented therapeutic agent, this guide provides an in-depth technical overview of a promising and novel class of compounds being investigated for the treatment of anxiety and depression: Trace Amine-Associated Receptor 1 (TAAR1) agonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the mechanism of action, preclinical data, and key experimental protocols for evaluating TAAR1 agonists, using the investigational drug Ulotaront (SEP-363856) as a primary example.

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors. TAAR1, in particular, has emerged as a novel therapeutic target for a range of neuropsychiatric disorders.[1][2][3] Unlike traditional antidepressants and anxiolytics that primarily target monoamine transporters or receptors, TAAR1 agonists offer a distinct mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic systems.[4][[“]] The TAAR1 agonist Ulotaront has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration for schizophrenia and is currently undergoing clinical trials for major depressive disorder and generalized anxiety disorder.[3][6][7]

Mechanism of Action

Ulotaront is an agonist of TAAR1 and also exhibits activity at the serotonin (B10506) 5-HT1A receptor.[4][6][8] Its therapeutic effects are believed to stem from its ability to modulate neurotransmitter systems without directly blocking dopamine (B1211576) D2 receptors, a mechanism that distinguishes it from many current antipsychotic and antidepressant medications.[4][8]